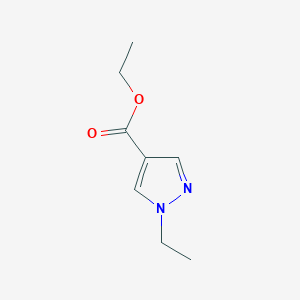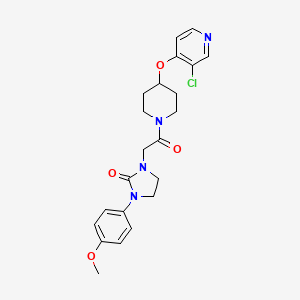
1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)imidazolidin-2-one" is a chemically synthesized molecule that appears to be related to the class of imidazo[1,2-a]pyridines. These compounds have been studied for various biological activities, including their potential as antiulcer agents and their interaction with the central nervous system (CNS). The imidazo[1,2-a]pyridine core is a common feature in these studies, suggesting that the compound may also possess similar biological properties or synthetic challenges.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves the cyclization of aminopyridines with chloro ketones, as seen in the synthesis of 3-substituted imidazo[1,2-a]pyridines for antiulcer applications . The side chains are then elaborated to introduce various functional groups that may affect the biological activity of the compounds. In another study, the synthesis of 2-aryl-3-(benzamidomethyl and methoxy)-substituted imidazo[1,2-a]pyridines was reported, which involved the introduction of chloro and methoxy groups . These synthetic routes provide a foundation for understanding the potential synthetic pathway for the compound , which likely involves similar cyclization and functionalization steps.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused ring system that includes an imidazole ring and a pyridine ring. The presence of substituents such as chloro, methoxy, and phenyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets . The specific structure of the compound includes a 3-chloropyridinyl group and a 4-methoxyphenyl group, which may contribute to its unique chemical and biological properties.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including rearrangements and substitutions. For instance, isoxazolones substituted with a chloro-nitropyridine group can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles . The presence of a 4-methoxyphenyl group can also lead to a mixture of products, indicating that the substituents on the imidazo[1,2-a]pyridine core can significantly influence the outcome of chemical reactions. The compound may similarly undergo reactions that are influenced by its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines are determined by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. For example, the presence of a methoxy group can increase the electron density on the aromatic ring, potentially affecting the compound's solubility in organic solvents . The chlorophenyl group may contribute to the lipophilicity of the compound, which could influence its ability to cross biological membranes . The specific physical and chemical properties of the compound would need to be determined experimentally, but its structure suggests it may share characteristics with the compounds described in the cited studies.
Applications De Recherche Scientifique
Anti-Alzheimer's Activity
A series of derivatives similar to the queried compound were synthesized and evaluated for anti-Alzheimer's activity. These derivatives were designed based on the lead compound donepezil, a major drug for Alzheimer's disease management. Notably, compounds 10b and 18c demonstrated excellent anti-Alzheimer's profiles (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).
Antiviral and Fungicidal Activities
Another study synthesized a compound similar to the queried one and assessed its structure and biological activity. The compound exhibited good fungicidal and antiviral activities, particularly against tobacco mosaic virus (Li, Fengyun, Zhu, Yu-Jiea, et al., 2015).
Anticonvulsant Properties
Research on compounds with structures akin to the queried chemical showed potential as anticonvulsant drugs. X-ray diffraction data and molecular-orbital calculations were used to understand their structural and electronic properties (Georges, Vercauteren, Evrard, & Durant, 1989).
Insecticidal Activity
A study focused on dihydropiperazine neonicotinoid compounds, closely related to the queried compound, revealed their insecticidal properties. These compounds were found to be bioisosteric replacements for the imidazolidine ring system in neonicotinoids, demonstrating significant insecticidal activity (Samaritoni, Demeter, Gifford, et al., 2003).
Anti-Cancer and Anti-HIV Properties
Another research synthesized derivatives with structural similarity to the queried compound and evaluated them for anti-cancer and anti-HIV properties. These compounds showed potential in these areas, with antimicrobial activities also assessed (Patel, Gor, Patel, et al., 2013).
Propriétés
IUPAC Name |
1-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O4/c1-30-17-4-2-16(3-5-17)27-13-12-26(22(27)29)15-21(28)25-10-7-18(8-11-25)31-20-6-9-24-14-19(20)23/h2-6,9,14,18H,7-8,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBDGDKNFRDQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)imidazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole](/img/structure/B3013480.png)
![Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B3013481.png)
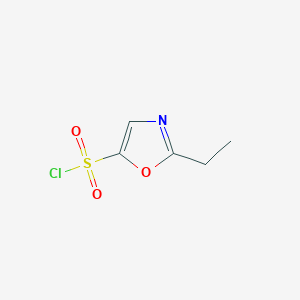
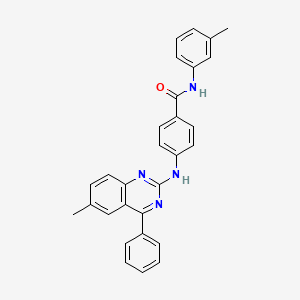
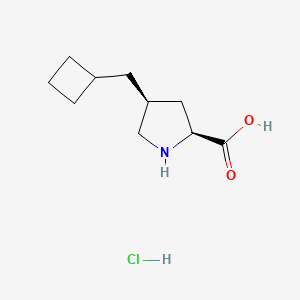
![(3-{[1-(6-Chloro-4-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B3013488.png)
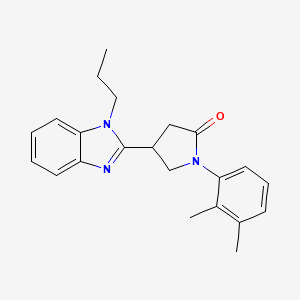
![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)

![3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3013495.png)
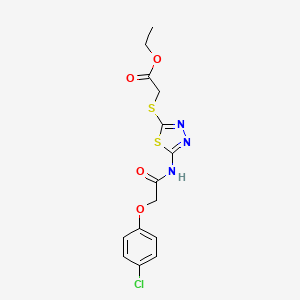
![3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013498.png)

